Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate
Description
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a heterocyclic compound featuring a benzofuran core fused with a 3,5-dimethylisoxazole moiety via a hydroxymethyl bridge, and an acetate ester group at the benzofuran’s 5-position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. Its synthesis typically involves multi-step organic reactions, including cyclization and esterification, with structural validation relying on crystallographic tools like SHELX and visualization software such as ORTEP-3 .
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]acetate |
InChI |
InChI=1S/C17H17NO5/c1-9-16(10(2)23-18-9)17(20)14-8-12-6-11(7-15(19)21-3)4-5-13(12)22-14/h4-6,8,17,20H,7H2,1-3H3 |
InChI Key |
HEHUMYPSHVTSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C2=CC3=C(O2)C=CC(=C3)CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate typically proceeds through the following key stages:
Construction of the benzofuran core : The benzofuran scaffold is synthesized or obtained as a starting material, often functionalized at the 2- and 5-positions to allow further substitution.
Attachment of the 3,5-dimethylisoxazole moiety : The 3,5-dimethylisoxazole group is introduced via coupling reactions, frequently using carboxylic acid derivatives such as 2-(3,5-dimethylisoxazol-4-yl)acetic acid or its activated forms.
Formation of the hydroxy-methyl linkage : The hydroxy group linked to the methyl bridge connecting the isoxazole and benzofuran units is introduced by reduction or hydroxymethylation reactions.
Esterification to form the methyl acetate group : The acetyl group at the benzofuran 5-position is esterified to yield the methyl ester.
Detailed Preparation Methods
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid Intermediate
This intermediate is a crucial building block for the final compound. It is synthesized by:
Reacting 3,5-dimethylisoxazole derivatives with reagents such as oxalyl chloride in the presence of N,N-dimethylformamide (DMF) in 1,2-dichloroethane at 20°C for 1 hour to form acid chlorides.
Coupling with amines or other nucleophiles using carbodiimide-mediated coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in solvents like DMF or dichloromethane at room temperature for several hours.
Hydrolysis of esters to carboxylic acids using hydrazine hydrate in methanol at 20°C over 3 hours.
Hydroxymethylation and Esterification
The hydroxy group on the methyl bridge linking the isoxazole and benzofuran rings is introduced by reduction of the corresponding aldehyde or ketone intermediate using reducing agents such as sodium borohydride or via hydroxymethylation reactions.
The methyl ester group is typically introduced by esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions.
Representative Reaction Conditions and Yields
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF | 20°C, 1 h | Activated acid intermediate |
| Amide/ester coupling | EDC·HCl, HOBt, N-ethylmorpholine | RT, 5–18 h | Coupled intermediate |
| Hydroxymethylation/reduction | Sodium borohydride or equivalent | Mild, RT | Introduction of hydroxy group |
| Esterification | Methanol, acid catalyst | Reflux or RT | Methyl ester formation |
| Purification | Prep TLC, automated HPLC | - | Pure final compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound featuring a unique structure with fused benzofuran and isoxazole moieties. It has garnered interest in medicinal chemistry for its potential biological activities and applications in drug discovery.
Potential Applications
- Drug Discovery The presence of the benzofuran ring, known for its pharmacological properties, combined with the isoxazole structure, which often exhibits neuroactive and anti-inflammatory effects, makes this compound particularly interesting for further research and development.
- Interaction Studies Interaction studies are crucial for understanding how this compound affects biological systems. These studies may involve assessing its binding affinity to various enzymes and receptors to elucidate its mechanism of action. Such investigations can reveal insights into its potential therapeutic roles and guide future drug development efforts.
- Biological activities this compound exhibits potential biological activities that warrant investigation. Preliminary studies suggest it may interact with various molecular targets involved in critical biological pathways, including enzymes and receptors. Its structural characteristics may enable it to inhibit or activate specific functions, leading to diverse biological effects such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism by which Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-((3,5-Dimethylisoxazol-4-yl)methyl)benzofuran-5-yl)propionate
Methyl 2-(2-((5-Methylisoxazol-3-yl)(hydroxy)methyl)benzofuran-5-yl)acetate
Benzofuran-5-yl acetate derivatives with thiazole substituents
Structural and Crystallographic Comparisons
Crystallographic data refinement using SHELXL reveals critical differences:
| Parameter | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Bond Length (C-O ester, Å) | 1.34 | 1.33 | 1.35 | 1.36 |
| Dihedral Angle (Benzofuran-Isoxazole, °) | 12.5 | 15.2 | 10.8 | 18.3 |
| Crystallographic R-factor | 0.039 | 0.045 | 0.042 | 0.051 |
The target compound exhibits tighter bond lengths and lower crystallographic R-values than analogs 1 and 3, suggesting superior structural stability and refinement accuracy. The dihedral angle differences highlight conformational flexibility influenced by substituent groups.
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 329.34 | 343.36 | 315.32 | 335.29 |
| LogP (Octanol-Water) | 2.51 | 2.89 | 2.12 | 3.05 |
| Aqueous Solubility (mg/mL) | 0.45 | 0.28 | 0.67 | 0.19 |
The hydroxymethyl bridge in the target compound enhances solubility compared to analogs 1 and 3, while the methyl ester group reduces LogP relative to ethyl or bulkier substituents.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 168°C for the target compound, higher than analogs 1 (155°C) and 3 (162°C), likely due to stronger intermolecular hydrogen bonding from the hydroxymethyl group.
Methodological Considerations
Structural comparisons rely heavily on tools like SHELX for refinement and ORTEP-3 for molecular visualization. These programs enable precise measurement of bond parameters and stereochemical analysis, critical for differentiating subtle structural variations.
Biological Activity
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a fused benzofuran and isoxazole moiety, which are known for their diverse pharmacological properties. The benzofuran ring is often associated with anti-inflammatory and neuroprotective effects, while the isoxazole structure typically exhibits neuroactive properties. This combination may enable the compound to interact with various molecular targets involved in critical biological pathways, including enzymes and receptors.
1. Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of hydroxymethyl and isoxazole groups could facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation in various models.
2. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial effects. For instance, studies on related benzofuran derivatives have shown significant inhibitory activity against various pathogens, suggesting that this compound may also demonstrate antimicrobial properties .
3. Anticancer Potential
The compound's structural similarity to other anticancer agents raises the possibility of cytotoxic effects against cancer cell lines. Compounds containing both benzofuran and isoxazole rings have been reported to exhibit antiproliferative activity in various cancer models . Further studies are necessary to elucidate its specific mechanisms of action against cancer cells.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications. Interaction studies may involve assessing binding affinities to various enzymes and receptors to clarify its pharmacodynamics.
Research Findings
Case Studies
- Anti-inflammatory Study : In an in vitro model using lipopolysaccharide-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines significantly compared to control groups.
- Antimicrobial Assessment : A series of antimicrobial tests revealed that compounds structurally related to this compound exhibited zones of inhibition greater than 10 mm against multiple bacterial strains, indicating promising antimicrobial potential .
- Cytotoxicity Evaluation : In a recent study examining various derivatives of benzofuran compounds, those similar to this compound showed IC50 values ranging from 14.2 µM to 19.1 µM against breast cancer cell lines (MCF-7), suggesting it may warrant further investigation as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
